Brinzolamide is a white powder commercially formulated as a 1% ophthalmic suspension. [] It is classified as a carbonic anhydrase inhibitor (CAI). [] Brinzolamide is a highly specific, non-competitive, reversible, and effective inhibitor of carbonic anhydrase II (CA-II), [] which plays a crucial role in regulating aqueous humor production in the eye. []
Brinzolamide is derived from the class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group. It is specifically classified under the chemical name 2-[4-(1,1-dioxo-3-oxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]thiazole-4-sulfonamide. The compound is available in various formulations, including ophthalmic suspensions and topical applications.
Brinzolamide can be synthesized through several methods, with a notable process involving an amination reaction followed by sulfamation. The synthesis typically includes:
One specific method reported involves using palladium on carbon as a catalyst for hydrogenation, achieving a significant yield of approximately 55.7% for brinzolamide .
Brinzolamide's molecular structure can be represented as follows:
The structure features a thiazole ring and a sulfonamide group, which are crucial for its biological activity. The melting point of brinzolamide has been recorded between 125°C and 127°C .
Brinzolamide undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
The synthesis route can involve multiple purification steps to ensure high purity and low levels of undesired isomers .
Brinzolamide acts primarily by inhibiting carbonic anhydrase II, an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons. By inhibiting this enzyme, brinzolamide reduces bicarbonate production in the ciliary body of the eye, leading to decreased aqueous humor secretion and consequently lowering intraocular pressure.
This mechanism is particularly beneficial in treating glaucoma, where elevated intraocular pressure can lead to optic nerve damage .
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and stability .
Brinzolamide's primary application is in ophthalmology for managing glaucoma and ocular hypertension. Additionally, research has explored its use in novel drug formulations, including nanoparticle delivery systems aimed at improving bioavailability and reducing side effects associated with conventional formulations .
Recent studies have also investigated brinzolamide's potential role in combination therapies with other drugs to enhance therapeutic outcomes in ocular diseases .
Brinzolamide (C₁₂H₂₁N₃O₅S₃) demonstrates highly selective inhibition of carbonic anhydrase (CA) isoenzymes, with nanomolar affinity for the human CA-II isoform (IC₅₀ = 0.13 nM) – the primary therapeutic target in aqueous humor production [1] [6]. This specificity arises from the enzyme's pivotal role in bicarbonate ion generation within the ciliary processes, which directly governs fluid transport and aqueous humor secretion [1] [9]. Structural analyses reveal that brinzolamide exhibits approximately 6-fold greater inhibitory potency against CA-II compared to CA-IV (IC₅₀ = 0.76 nM), and significantly higher selectivity over CA-I (IC₅₀ = 36.8 nM) [6]. Notably, brinzolamide also demonstrates clinically relevant inhibition of the tumor-associated CA-IX isoform (IC₅₀ = 45 nM), suggesting potential therapeutic applications beyond ophthalmology [6].
Table 1: Inhibition Profile of Brinzolamide Against Key Human Carbonic Anhydrase Isoenzymes
Isoenzyme | Primary Tissue Localization | IC₅₀ (nM) | Physiological Role |
---|---|---|---|
CA-II | Ciliary epithelium, Erythrocytes | 0.13 | Aqueous humor production, CO₂/HCO₃⁻ equilibrium |
CA-IV | Renal tubules, Capillary endothelia | 0.76 | Extracellular bicarbonate reabsorption |
CA-IX | Tumor cells (hypoxia-inducible) | 45 | Tumor acidification, Cell survival |
CA-I | Erythrocytes | 36.8 | Minor role in CO₂ transport |
CA-XII | Kidney, Intestine | 3.4 | Bicarbonate transport |
The isoenzyme selectivity profile is pharmacologically significant because CA-II inhibition specifically targets the ciliary processes without substantially affecting other CA-dependent physiological processes. This selective inhibition profile reduces the risk of off-target effects compared to non-selective inhibitors like acetazolamide [1] [4]. Brinzolamide achieves 98-99% inhibition of CA-II in ciliary processes at therapeutic doses, suppressing aqueous humor production by approximately 18-22% in clinical studies [4] [8]. The molecule's preferential accumulation in ocular tissues – particularly the iris-ciliary body where concentrations reach 0.338 μg equivalents/g after topical administration – further enhances its targeted action [1].
Brinzolamide inhibits carbonic anhydrase through a unique non-competitive, reversible mechanism characterized by slow dissociation kinetics [1] [6]. Unlike substrate-competitive inhibitors, brinzolamide binds to a distinct allosteric pocket adjacent to the enzyme's active site zinc ion, inducing conformational changes that impair catalytic function without blocking the substrate entrance channel [6]. This binding mechanism is pH-dependent and exploits the tetrahedral coordination geometry of the catalytic zinc ion, with the sulfonamide group forming a coordination bond with Zn²⁺ at a distance of 1.5-2.1 Å [6].
The inhibitor-enzyme complex exhibits remarkably slow dissociation kinetics (t₁/₂ > 120 seconds), resulting in prolonged inhibition despite reversible binding [6]. This extended residence time within the active site contributes to brinzolamide's durable intraocular pressure reduction, evidenced by equivalent efficacy when administered twice daily versus three times daily in clinical studies [1] [4]. The binding interaction is stabilized by multiple forces:
Brinzolamide's zwitterionic properties significantly influence its ocular pharmacokinetics. At physiological pH (7.4), the molecule exists predominantly in an uncharged form with an octanol/water distribution coefficient of 6.6, facilitating transcorneal penetration [2]. However, upon encountering the slightly acidic environment of the aqueous humor (pH ≈ 7.0-7.2), the secondary amine group becomes protonated, creating a charged species that becomes ion-trapped within the posterior chamber – a phenomenon that prolongs therapeutic action in the target tissue [2] [4].
The molecular architecture of brinzolamide features three critical domains that collectively determine its high-affinity binding to CA-II: (1) a thienothiazine-2-sulfonamide pharmacophore, (2) a chiral ethylamino moiety at position C5, and (3) a 3-methoxypropyl side chain at N3 [6] [7]. X-ray crystallographic studies of the brinzolamide-CA-II complex (PDB ID: 3HS4) reveal that the R-enantiomer configuration at the C5 position optimizes binding through three-dimensional complementarity with the hydrophobic wall of the CA-II active site cleft [6]. The biologically inactive S-enantiomer demonstrates approximately 40-fold lower binding affinity due to steric clashes with Leu198 and Val121 [7].
Table 2: Structural Elements Governing Brinzolamide's CA-II Binding Affinity
Structural Feature | Chemical Group | Binding Interaction | Energetic Contribution |
---|---|---|---|
Sulfonamide anchor | -SO₂NH₂ | Zn²⁺ coordination (1.98 Å), H-bond with Thr199 | ΔG = -8.2 kcal/mol |
Chiral center | R-ethylamino | Hydrophobic packing with Val121, Phe131, Leu198 | 40-fold affinity vs. S-isomer |
Heterocyclic core | Thienothiazine ring | π-stacking with His94, Van der Waals with Pro201/202 | Contributes to slow off-rate |
Alkoxy tail | 3-Methoxypropyl | H-bond with Gln92, solvent interface positioning | Enhanced solubility profile |
The thienothiazine ring system provides exceptional CA-II affinity through multiple stabilizing interactions: (1) π-stacking with His94, (2) van der Waals contacts with Pro201 and Pro202, and (3) hydrophobic complementarity with Phe131 [6]. This extended aromatic system differentiates brinzolamide structurally and pharmacologically from the thiophene-containing dorzolamide, contributing to brinzolamide's 3-fold greater inhibitory potency against CA-II [6]. Molecular dynamics simulations indicate that the 3-methoxypropyl side chain adopts a conformation that positions the terminal methoxy group toward solvent-accessible regions, minimizing steric hindrance while forming a hydrogen bond with Gln92 – an interaction absent in dorzolamide's shorter hydroxyethyl side chain [6].
Comparative structural analyses demonstrate that brinzolamide's selectivity for CA-II over CA-I primarily stems from differential interactions with residue 198: leucine in CA-II versus histidine in CA-I [6]. The smaller leucine residue creates an expanded hydrophobic pocket that optimally accommodates brinzolamide's ethylamino group, while the bulky histidine in CA-I causes steric hindrance and electrostatic repulsion, reducing binding affinity [6]. Furthermore, brinzolamide demonstrates 20-fold higher metabolic stability compared to dorzolamide due to reduced susceptibility to N-dealkylation, attributable to steric shielding by the methoxypropyl substituent [3]. These structural advantages translate to enhanced ocular bioavailability and prolonged tissue residence time, with brinzolamide exhibiting a half-life of approximately 111 days in erythrocytes due to extensive CA-II binding [3] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: